molecular formula C19H18N2O3 B4874486 2-IMINO-8-METHOXY-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE

2-IMINO-8-METHOXY-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B4874486
M. Wt: 322.4 g/mol
InChI Key: QZCCXFIDQJFXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-8-methoxy-N-[(4-methylphenyl)methyl]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-8-methoxy-N-[(4-methylphenyl)methyl]-2H-chromene-3-carboxamide typically involves the reaction of 4-methylbenzylamine with 8-methoxy-2H-chromene-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Imino-8-methoxy-N-[(4-methylphenyl)methyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

2-Imino-8-methoxy-N-[(4-methylphenyl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-imino-8-methoxy-N-[(4-methylphenyl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with key proteins involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-Imino-8-methoxy-N-[(4-methylphenyl)methyl]-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the imino group and the methoxy substitution on the chromene ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-imino-8-methoxy-N-[(4-methylphenyl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-6-8-13(9-7-12)11-21-19(22)15-10-14-4-3-5-16(23-2)17(14)24-18(15)20/h3-10,20H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCCXFIDQJFXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-IMINO-8-METHOXY-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-IMINO-8-METHOXY-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 3
2-IMINO-8-METHOXY-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-IMINO-8-METHOXY-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-IMINO-8-METHOXY-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 6
2-IMINO-8-METHOXY-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.